molecular formula C11H16N2 B153521 2-Pyridin-3-yl-azepane CAS No. 130342-99-3

2-Pyridin-3-yl-azepane

Cat. No. B153521
M. Wt: 176.26 g/mol
InChI Key: BELIZRHOJQZKIU-UHFFFAOYSA-N
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Description

Base-Promoted Cascade Reactions to Chromeno[2,3-d]azepine Derivatives

The study presented in the first paper demonstrates a novel approach to synthesize chromeno[2,3-d]azepine scaffolds through a base-promoted cascade reaction involving 3-(1-alkynyl)chromones and pyridinium ylides. This method is efficient and economical, as it does not require a transition metal catalyst and operates under mild conditions. The process includes a Michael addition, deprotonation, alkyne-allene isomerization, cyclization, and a subsequent 1,2-addition .

Synthesis of Pyridines from Azabicyclo[3.2.0]hept-2-en-4-ones

The second paper discusses the formation of pyridines by heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene. The key step involves the generation of a 3-azacyclopentadienone intermediate, followed by a series of reactions including a Diels-Alder reaction, extrusion of carbon monoxide, and loss of hydrogen. This synthesis parallels the well-known synthesis of benzenes from cyclopentadienones and utilizes cyclopropenones and 1-azetines .

Fluorescent Pyrrolo[2,3-b]pyridines and Pyrido[2,3-b]azepines

The third paper describes the synthesis of annelated 2-amino pyridines, including pyrido[2,3-b]azepines, through a one-pot three-component process. This process involves a coupling-isomerization-enamine-addition-cyclocondensation sequence, resulting in highly fluorescent and partially pH-sensitive heterocycles. The electronic structure of these compounds was studied using spectroscopic and computational methods .

Ring Expansions to Pyrrolidines and Azepanes

In the fourth paper, a new route to synthesize enantiomerically pure 3-alkenylpyrrolidines and substituted azepanes is described. The method involves the use of 2-alkenylazetidinium trifluoromethanesulfonate salts and is highly chemoselective. The nature of the base and the stereochemistry of the intermediate ammonium ylide are crucial for determining the outcome of the reaction, leading to either pyrrolidines or dehydroazepanes .

Hydroxylated Pyrrolidine and Azepane Derivatives from α,β-Epoxyamides

The fifth paper presents a synthetic route towards hydroxylated pyrrolidines and azepane derivatives starting from chiral epoxyamides. This method allows for the construction of five or seven-member rings, leading to different precursors of homoiminosugars .

Pyridine-Containing Tetra-Aza Macrocycles and Their Metal Complexes

The sixth paper focuses on the synthesis of pyridine-containing 14-membered-ring tetra-aza macrocycles and their metal complexes with Ni2+, Cu2+, and Zn2+. The structures of these complexes were characterized, and the Ni2+ ion coordination was found to be approximately square pyramidal. The macrocycle's folding and the coordination of the secondary amine group are notable features .

Selective Synthesis of Fused Azepino[5,4,3-cd]indoles and Pyrazolo[3,4-b]pyridines

A novel four-component strategy for the selective synthesis of fused azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines is described in the seventh paper. This method emphasizes the bond-forming efficiency and the accessibility of starting materials, providing access to complex heterocyclic scaffolds .

Synthesis and Rearrangement to Substituted Azepino[1,2-a]indole-6-ones

The eighth paper reports on the synthesis of 3-benzoylamino-6-(indol-2-yl)pyran-2-ones and their base-catalyzed rearrangement to azepino[1,2-a]indol-6-ones. This rearrangement is unusual due to the neighboring group participation .

Functionalized Trifluoromethylated Azaheterocycles

Finally, the ninth paper discusses the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, leading to a novel ring-expansion protocol towards various trifluoromethylated azaheterocycles. This method allows for the introduction of different types of functionalized side chains .

Scientific Research Applications

  • Synthesis of Nitrogen-Containing Heterocyclic Systems:

    • A study by Renault et al. (2023) discussed the synthesis of several alkaloids and nitrogen-containing compounds, including pyrrolo[1,2a]azepine and 2-propyl-azepane. This research highlights the efficient formation of the azepane ring in certain solvents, contributing to the development of heterocyclic compounds.
  • Heterocyclic Chemistry and Fluorescent Properties:

    • A paper by Schramm et al. (2006) focused on the synthesis of pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These compounds are highly fluorescent and partially pH-sensitive, demonstrating the potential of 2-Pyridin-3-yl-azepane derivatives in applications like biological sensing and electronic devices.
  • Ring Contraction Reactions and Pyridine Derivative Synthesis:

    • Research by Satake et al. (1996) observed a new ring contraction reaction that transforms azepines into pyridine derivatives. This study provides insights into the mechanisms of chemical transformations involving azepine structures.
  • Synthesis of Functionalized Azaheterocycles:

    • The work of Dolfen et al. (2014) reported on the generation of CF3-azaheterocycles from aziridines, including 3-CF3-azepanes. This study highlights the diverse potential of azepane derivatives in creating functionalized heterocycles.
  • Intramolecular Radical Cyclization for Heterocycle Synthesis:

    • Bacqué et al. (2004) presented a method for preparing compounds like tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, using free-radical xanthate-mediated cyclization. This approach is significant in the context of synthesizing fused heterocyclic compounds involving azepanes (Bacqué, El Qacemi, & Zard, 2004).
  • Coordination Chemistry and Complex Formation:

    • A study by Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives related to 2-Pyridin-3-yl-azepane. This research explores their applications in forming luminescent lanthanide compounds and iron complexes showing unique thermal and photochemical transitions.

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Pyridin-3-yl-azepane can be found on the product link provided . For detailed safety and hazard information, it is recommended to refer to the MSDS.

Future Directions

While specific future directions for 2-Pyridin-3-yl-azepane were not found, there are related studies on the development of similar compounds. For instance, a study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . This suggests potential future directions in the development of novel heterocyclic compounds with potential biological activities.

properties

IUPAC Name

2-pyridin-3-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h4-5,7,9,11,13H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELIZRHOJQZKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402857
Record name 2-Pyridin-3-yl-azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-3-yl-azepane

CAS RN

130342-99-3
Record name 2-Pyridin-3-yl-azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)azepane
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